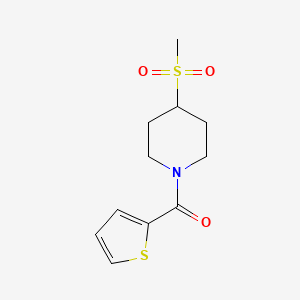

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

Significance of Hybrid Heterocyclic Scaffolds in Drug Discovery

Hybrid heterocyclic systems, which combine two or more pharmacologically active motifs, have emerged as a cornerstone of rational drug design. The integration of piperidine and thiophene in (4-(methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone capitalizes on the distinct advantages of both scaffolds:

- Piperidine , a six-membered nitrogen-containing ring, contributes to enhanced solubility and membrane permeability due to its basic nitrogen atom, which facilitates protonation under physiological conditions.

- Thiophene , a five-membered sulfur-containing aromatic system, introduces electronic diversity and enables π-π stacking interactions with biological targets, a feature critical for kinase inhibition and receptor modulation.

Recent studies demonstrate that hybrid systems like this exhibit superior target affinity compared to single-heterocycle analogs. For example, s-triazine hybrids incorporating piperidine or thiophene derivatives have shown amplified anticancer activity by simultaneously inhibiting histone deacetylases (HDACs) and topoisomerases. The methylsulfonyl group further augments this synergy by stabilizing the molecule’s conformation through steric and electronic effects, as observed in class IIa HDAC inhibitors.

Table 1: Comparative Bioactivity of Hybrid Heterocycles

| Heterocycle Combination | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| Piperidine-Thiophene Hybrid | HDAC7 | 300 | |

| s-Triazine-Piperidine Hybrid | PI3K/mTOR | 0.09* | |

| Imidazole-Thiophene Hybrid | EGFR Kinase | 0.45 |

*GI₅₀ value against MCF-7 cells.

Role of Sulfur-Containing Moieties in Bioactive Compound Design

The thiophene ring and methylsulfonyl group in This compound underscore the critical role of sulfur in modulating bioactivity. Sulfur atoms contribute to:

- Electronic Effects : The thiophene’s electron-rich aromatic system facilitates charge-transfer interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitors where sulfur participates in zinc ion coordination.

- Metabolic Stability : Sulfur-containing groups like methylsulfonyl resist oxidative degradation, prolonging the compound’s half-life in vivo. This property is pivotal in kinase inhibitors such as gedatolisib, where a sulfonyl group enhances metabolic resilience.

- Conformational Rigidity : The methylsulfonyl substituent at the 4-position of piperidine restricts rotational freedom, favoring a bioactive conformation that optimizes target binding. Similar effects are observed in pyrazoline hybrids, where sulfonyl groups improve selectivity for cancer cell lines.

Notably, the methylsulfonyl group’s strong electron-withdrawing nature polarizes the piperidine ring, increasing its susceptibility to nucleophilic attack at the carbonyl carbon—a feature exploited in prodrug activation strategies.

Positional Isomerism and Electronic Effects in Piperidine-Thiophene Conjugates

The spatial arrangement of substituents in This compound profoundly influences its electronic profile and biological interactions. Key considerations include:

- Piperidine Substitution Pattern : The methylsulfonyl group at the 4-position of piperidine induces a chair conformation with axial orientation, minimizing steric clashes and optimizing hydrophobic interactions with enzyme pockets. This contrasts with 3-substituted analogs, where steric hindrance reduces binding affinity.

- Thiophene Ring Orientation : The thiophene-2-yl group’s adjacency to the methanone linker ensures optimal conjugation, enhancing resonance stabilization and dipole-dipole interactions with target proteins. Computational studies of similar hybrids reveal that 2-thienyl derivatives exhibit 10-fold higher HDAC inhibition than 3-thienyl isomers due to improved active-site complementarity.

- Electronic Modulation : The methylsulfonyl group’s -I effect withdraws electron density from the piperidine nitrogen, increasing the electrophilicity of the methanone carbonyl. This polarization facilitates covalent binding to cysteine residues in kinases, a mechanism observed in irreversible EGFR inhibitors.

Figure 1: Electronic Effects in this compound $$ \text{Resonance stabilization of the thiophene-methanone system: } \ce{Thiophene-C(=O)-Piperidine-SO2CH3 \leftrightarrow Thiophene^--C(=O^+)-Piperidine-SO2CH3} $$ This resonance enhances the compound’s ability to act as a Michael acceptor in enzyme inhibition.

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOYQGYXKYKWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Janus Kinase Inhibition

Research indicates that piperidine derivatives, including those similar to (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, can act as inhibitors of Janus kinases (JAKs). JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them targets for treating autoimmune diseases and cancers. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses .

Antimicrobial Activity

Studies have demonstrated that compounds containing thiophene rings exhibit significant antimicrobial properties. The incorporation of a piperidine moiety may enhance this activity by improving the compound's ability to penetrate bacterial membranes. Preliminary assays suggest that this compound shows potential against various bacterial strains, warranting further investigation into its efficacy and mechanism of action .

Case Study 1: JAK Inhibition

A study evaluated the efficacy of various piperidine derivatives as JAK inhibitors. The results indicated that modifications to the piperidine ring significantly influenced inhibitory potency. Compounds structurally related to this compound demonstrated promising results in vitro, leading to further exploration in vivo .

Case Study 2: Antimicrobial Screening

In a screening of novel antimicrobial agents, a series of thiophene-containing compounds were tested against Gram-positive and Gram-negative bacteria. Among these, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogues of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, highlighting substituent variations and their implications:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The methylsulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to analogues with methyl (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) or oxadiazole substituents . This may improve solubility in polar solvents but reduce membrane permeability.

- Lipophilicity : Compounds with trifluoromethyl (Compound 21) or chlorophenyl groups (CAS 1324082-80-5) exhibit higher lipophilicity (logP ~3–4), favoring CNS penetration, whereas the methylsulfonyl derivative (logP ~1–2) may require formulation optimization for bioavailability .

- Thermal Stability : Oxadiazole-containing analogues (e.g., CAS 1170592-25-2) demonstrate superior thermal stability due to the rigid heterocyclic core, whereas hydroxypiperidine derivatives (CAS 1324082-80-5) may exhibit lower melting points due to hydrogen bonding .

Biological Activity

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, a compound featuring a piperidine ring with a methylsulfonyl group and a thiophene moiety, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methylsulfonyl group enhances the compound's solubility and bioavailability, while the thiophene ring contributes to its pharmacological properties.

Antitumor Studies

A study investigating the effects of structurally related compounds found that they significantly inhibited tumor cell proliferation and induced ferroptosis. The mechanism was linked to the downregulation of key proteins involved in oxidative stress response, such as NRF2 and GPX4 .

| Compound | Effect on Tumor Cells | Mechanism |

|---|---|---|

| PMSA | Inhibition of proliferation and migration | NRF2/GPX4 pathway modulation |

| Similar Derivatives | Induction of ferroptosis | Lipid ROS accumulation |

Antimicrobial Activity

Research on piperidine derivatives has demonstrated their potential as antimicrobial agents. For example, compounds incorporating thiophene rings have shown promise in combating bacterial infections due to their ability to disrupt bacterial cell membranes .

Case Studies

- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor effects.

- Case Study 2 : Another study focused on the antimicrobial properties of thiophene-containing piperidine compounds revealed effective inhibition against Gram-positive bacteria, highlighting their therapeutic potential in treating infections.

Q & A

Q. What are the optimal synthetic routes for (4-(methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound likely involves coupling a thiophene carbonyl derivative with a 4-(methylsulfonyl)piperidine precursor. Key steps include:

- Nucleophilic substitution : Reacting 4-(methylsulfonyl)piperidine with a thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Catalytic activation : Using triethylamine as a base to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Optimization may involve adjusting solvent polarity, temperature, and stoichiometry to minimize byproducts like sulfoxides (from over-oxidation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the thiophene and piperidine moieties, with attention to methylsulfonyl proton shifts (δ ~3.0–3.5 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1660 cm (C=O) .

- X-ray Crystallography : Resolve the 3D structure, particularly the conformation of the piperidine ring and spatial orientation of the thiophene group. Single-crystal diffraction (Mo-Kα radiation) is recommended .

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the methylsulfonyl group activates the piperidine nitrogen for nucleophilic substitution. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives .

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions forms amide derivatives .

Monitor reaction progress via TLC to avoid over-substitution or sulfone reduction .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity or binding affinity of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The thiophene moiety may engage in π-π stacking, while the sulfonyl group participates in hydrogen bonding .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for electrophilic attack .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers design assays to evaluate the compound’s antimicrobial or anticancer activity?

- Antimicrobial Assays :

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .

- Anticancer Screening :

Q. How can discrepancies in biological activity data across studies be resolved?

- Experimental Variability : Standardize protocols (e.g., cell passage number, culture media) to minimize batch effects .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What are the limitations in extrapolating in vitro results to in vivo models for this compound?

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict first-pass metabolism .

- Toxicity Profiling : Acute toxicity in zebrafish embryos (LC) or murine models to identify off-target effects .

- Bioavailability : Measure plasma concentration-time curves after oral/intravenous administration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.